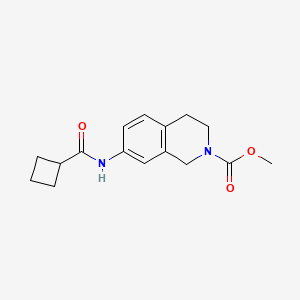

methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative featuring a cyclobutane carboxamide substituent at the 7-position of the dihydroisoquinoline core. The compound’s structure includes a methyl ester at the 2-position and a fused cyclohexene ring, contributing to its conformational rigidity. The cyclobutanecarboxamido group introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with smaller (e.g., cyclopropane) or more polar substituents.

Properties

IUPAC Name |

methyl 7-(cyclobutanecarbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-21-16(20)18-8-7-11-5-6-14(9-13(11)10-18)17-15(19)12-3-2-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQNMBQOHBKUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of an ortho-aminophenol derivative with a suitable aldehyde under acidic conditions. The cyclobutanecarboxamido group is then introduced through a subsequent amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-pressure reactors and continuous flow processes to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that isoquinoline derivatives exhibit promising anticancer properties. Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry reported that modifications to the isoquinoline structure significantly enhanced anticancer activity. The methyl ester group was found to be crucial for bioactivity, suggesting that similar compounds could be synthesized for improved efficacy .

2. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has garnered attention, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage.

Case Study : Research published in Neuroscience Letters highlighted that this compound reduced oxidative stress markers in neuronal cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Pharmacological Applications

1. Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Protein Kinase A | 5.2 | |

| Cyclin-dependent Kinase | 3.8 | |

| Mitogen-activated Protein Kinase | 6.0 |

Synthetic Applications

The synthesis of this compound involves several steps, typically starting from commercially available isoquinoline derivatives. The cyclobutanecarboxamide moiety can be introduced via coupling reactions, followed by esterification to yield the final product.

Synthetic Route Overview

- Formation of Isoquinoline Skeleton : Starting from ortho-aminoaryl ketones.

- Cyclobutane Introduction : Using cyclobutanecarboxylic acid and coupling agents.

- Esterification : Reacting with methanol and an acid catalyst.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 7-Position

The 7-position of the dihydroisoquinoline scaffold is a critical site for modulating physicochemical and biological properties. Key analogs include:

Key Observations :

- Cyclobutanecarboxamido vs.

- Trifluoromethyl (7c) : The electron-withdrawing CF₃ group in tert-butyl 7-(trifluoromethyl)-... increases lipophilicity and may improve blood-brain barrier penetration, as seen in analogs like 7c (δ 2.23–2.20 ppm for CF₃) .

- Aryl/Alkyl Substituents (7a, 7b) : Methoxy and hydroxy groups enhance polarity, as evidenced by lower yields (53–57%) due to challenges in purification .

Core Modifications and Functional Groups

- Methyl Ester vs. tert-Butyl Ester : The methyl ester in the target compound offers higher hydrolytic lability compared to tert-butyl esters (e.g., 7a–7e), which are commonly used as protective groups in synthesis .

- Amide Linkage vs. Ether/Oxadiazole: The cyclobutanecarboxamido group’s amide bond (N–C=O) provides hydrogen-bonding capability, contrasting with non-polar ether linkages (e.g., 7a) or heterocyclic oxadiazole moieties (e.g., 14i) .

Physicochemical and Spectroscopic Properties

- Melting Points : Analogs with rigid substituents (e.g., 7z with isoindolinylmethyl) exhibit higher melting points due to crystalline packing, while oily states (e.g., 7c) suggest lower crystallinity .

- 1H-NMR Trends : Aromatic protons in tert-butyl 7-substituted derivatives resonate at δ 6.70–7.45, while alkyl/cycloalkyl groups (e.g., cyclobutane) show upfield shifts (δ 1.98–2.56 ppm) .

Research Findings and Implications

- Safety and Handling : Methyl 7-(cyclopropanecarboxamido)-... requires precautions (P201, P210) against heat and ignition sources, likely applicable to the cyclobutane analog .

Biological Activity

Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological effects. The molecular formula is , with a molecular weight of approximately 255.30 g/mol. The structure includes a dihydroisoquinoline core modified by a methyl ester and a cyclobutanecarboxamido group.

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Dihydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Amidation : The introduction of the cyclobutanecarboxamido group is accomplished via coupling reactions with cyclobutanecarboxylic acid derivatives.

- Methyl Esterification : The final step often involves converting the carboxylic acid to a methyl ester using reagents like methanol and acid catalysts.

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The introduction of specific substituents can enhance this activity, suggesting that this compound may possess comparable or superior antimicrobial properties.

Anticancer Activity

Isoquinoline derivatives have also been investigated for their anticancer potential. Studies have demonstrated that modifications at the C-7 position can influence the cytotoxicity against various cancer cell lines . The mechanism often involves induction of apoptosis and inhibition of cell proliferation, although specific data on this compound remains limited.

The biological activity of isoquinoline derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance:

- Enzyme Inhibition : Many isoquinolines act as inhibitors for enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Some derivatives may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored related compounds that provide insights into the potential biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.